1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Overview
Description
1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound with the molecular formula C25H32N4O3S. This compound is commonly known as SPP-86 and is used in scientific research for its potential therapeutic applications. SPP-86 is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is known to play a crucial role in the regulation of insulin signaling and glucose homeostasis.
Mechanism of Action
SPP-86 is a potent inhibitor of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, which is a negative regulator of insulin signaling. 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide dephosphorylates the insulin receptor and other key signaling molecules, leading to the inhibition of insulin signaling and glucose uptake. Inhibition of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide by SPP-86 leads to the activation of insulin signaling and increased glucose uptake, resulting in improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects
SPP-86 has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, glucose tolerance, and anti-cancer properties. In animal models of diabetes and obesity, SPP-86 has been shown to improve glucose tolerance and insulin sensitivity by activating insulin signaling and increasing glucose uptake. SPP-86 has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
SPP-86 is a potent inhibitor of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide and has been extensively studied for its potential therapeutic applications. However, there are some limitations to the use of SPP-86 in lab experiments. SPP-86 is a relatively expensive compound, and its synthesis requires several steps, making it difficult to produce in large quantities. Additionally, SPP-86 is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of SPP-86. One potential direction is the development of more potent and selective inhibitors of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. Another direction is the study of the anti-cancer properties of SPP-86 and its potential use in cancer therapy. Additionally, the use of SPP-86 in combination with other drugs for the treatment of diabetes and obesity is an area of active research. Finally, the development of more efficient synthesis methods for SPP-86 could make it more accessible for scientific research.
Scientific Research Applications
SPP-86 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. SPP-86 is a potent inhibitor of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, which is known to play a crucial role in the regulation of insulin signaling and glucose homeostasis. Inhibition of 1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide by SPP-86 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. SPP-86 has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-(3-phenylpropylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-21(23-17-19-8-4-12-22-16-19)20-10-13-24(14-11-20)28(26,27)15-5-9-18-6-2-1-3-7-18/h1-4,6-8,12,16,20H,5,9-11,13-15,17H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRZFAVWWBDXLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)S(=O)(=O)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-phenylpropyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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